molecular formula C7H12Br2O B14632794 1,1-Dibromo-4,4-dimethylpentan-2-one CAS No. 54665-35-9

1,1-Dibromo-4,4-dimethylpentan-2-one

Cat. No.: B14632794
CAS No.: 54665-35-9
M. Wt: 271.98 g/mol
InChI Key: GJKFJBFILCMJSD-UHFFFAOYSA-N
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Description

1,1-Dibromo-4,4-dimethylpentan-2-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-4,4-dimethylpentan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4,4-Dimethylpentan-2-one.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1,1-Dibromo-4,4-dimethylpentan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-4,4-dimethylpentan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the ketone group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, altering the compound’s chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-4,4-dimethylpentane: Similar in structure but differs in the position of bromine atoms.

    1,2-Dibromo-4,4-dimethylpentane: Another brominated derivative with different bromine atom positions.

    4,4-Dimethylpentan-2-one: The non-brominated parent compound.

Uniqueness

1,1-Dibromo-4,4-dimethylpentan-2-one is unique due to its specific bromination pattern, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo selective substitution and reduction reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

54665-35-9

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,1-dibromo-4,4-dimethylpentan-2-one

InChI

InChI=1S/C7H12Br2O/c1-7(2,3)4-5(10)6(8)9/h6H,4H2,1-3H3

InChI Key

GJKFJBFILCMJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C(Br)Br

Origin of Product

United States

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